1-(5-phenyl-2H-tetrazol-2-yl)propan-2-one
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Overview
Description
1-(5-Phenyl-2H-tetrazol-2-yl)propan-2-one is a compound that belongs to the class of tetrazoles, which are known for their high nitrogen content and diverse applications in various fields. This compound is characterized by a tetrazole ring attached to a phenyl group and a propan-2-one moiety. Tetrazoles are often used in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
The synthesis of 1-(5-phenyl-2H-tetrazol-2-yl)propan-2-one can be achieved through several routes. One common method involves the reduction of this compound using sodium tetrahydridoborate, which yields 1-(5-phenyl-2H-tetrazol-2-yl)propan-1-ol . Another approach involves the reaction of this compound with diethyl phosphonate in the presence of potassium fluoride to produce diethyl [hydroxy(5-phenyl-2H-tetrazol-2-yl)alkyl]phosphonates . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-phenyl-2H-tetrazol-2-yl)propan-2-one undergoes various chemical reactions, including reduction, substitution, and condensation reactions. For instance, it can be reduced to 1-(5-phenyl-2H-tetrazol-2-yl)propan-1-ol using sodium tetrahydridoborate . It also reacts with diethyl phosphonate in the presence of potassium fluoride to form diethyl [hydroxy(5-phenyl-2H-tetrazol-2-yl)alkyl]phosphonates . These reactions typically involve common reagents such as sodium tetrahydridoborate and potassium fluoride, and the major products formed include alcohols and phosphonates.
Scientific Research Applications
1-(5-phenyl-2H-tetrazol-2-yl)propan-2-one has several scientific research applications. In biology, tetrazole derivatives are known for their antimicrobial and antifungal properties, making them useful in the development of new drugs . In medicine, tetrazole-containing compounds are used in the treatment of hypertension and other cardiovascular diseases . Additionally, in the industry, tetrazoles are used as corrosion inhibitors and in the production of high-energy materials .
Mechanism of Action
The mechanism of action of 1-(5-phenyl-2H-tetrazol-2-yl)propan-2-one involves its interaction with molecular targets and pathways in biological systems. Tetrazole derivatives are known to inhibit enzymes such as cytochrome P450, which play a crucial role in drug metabolism . By inhibiting these enzymes, tetrazole-containing compounds can enhance the efficacy of certain drugs and reduce their side effects. The high nitrogen content of tetrazoles also contributes to their ability to form stable complexes with metal ions, which can be exploited in various applications .
Comparison with Similar Compounds
1-(5-phenyl-2H-tetrazol-2-yl)propan-2-one can be compared with other similar compounds such as 1-phenyl-2-(5-phenyl-2H-tetrazol-2-yl)ethanone and 3-(5-phenyl-2H-tetrazol-2-yl)pyridine . These compounds share the tetrazole ring structure but differ in their substituents and overall molecular structure. The uniqueness of this compound lies in its specific combination of the tetrazole ring with a propan-2-one moiety, which imparts distinct chemical and biological properties. Similar compounds include 1-phenyl-2-(5-phenyl-2H-tetrazol-2-yl)ethanone and 3-(5-phenyl-2H-tetrazol-2-yl)pyridine .
Properties
IUPAC Name |
1-(5-phenyltetrazol-2-yl)propan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-8(15)7-14-12-10(11-13-14)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIBICUPUMCMCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1N=C(N=N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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